molecular formula C6H5BrO2 B1338952 4-Bromo-6-methyl-2h-pyran-2-one CAS No. 132559-91-2

4-Bromo-6-methyl-2h-pyran-2-one

Cat. No. B1338952
M. Wt: 189.01 g/mol
InChI Key: LLFSFJYWGVKYRP-UHFFFAOYSA-N
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Description

The compound 4-Bromo-6-methyl-2H-pyran-2-one is a brominated pyran derivative that is of interest in various chemical syntheses. It is related to compounds that have been synthesized and studied for their molecular structures, reactivity, and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of related 2H-pyran-2-one derivatives has been achieved through different methods. For instance, a selective synthesis of 2H-pyran-2-ones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes the ultrasound-mediated condensation of amine with dehydroacetic acid to synthesize 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the advantages of this method such as shorter reaction times and higher yields . Additionally, the synthesis of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one by bromination of dehydroacetic acid has been efficiently carried out, leading to the preparation of various substituted pyran derivatives .

Molecular Structure Analysis

The molecular structure of pyran derivatives has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing details about the conformation and interactions within the crystal lattice . Similarly, the structure of a novel 4H-pyran derivative was established based on spectroscopic methods, including infrared and NMR .

Chemical Reactions Analysis

Pyran derivatives are versatile in chemical reactions. The electro-catalyzed multicomponent transformation of pyrazolone to pyrazole derivatives in a green medium has been described . Furthermore, the reactivity of 6-methyl-4H-furo[3,2c]pyran-3,4-dione with benzaldehydes and acetophenones has been explored, leading to the formation of novel 2-arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones . The Diels-Alder cycloadditions of chloro-substituted pyranones, including regio- and stereochemical analysis, have also been computationally and experimentally investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are closely related to their molecular structure and substituents. The synthesis and characterization of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, for instance, involved spectral techniques and computational methods to investigate the vibrational spectrum and HOMO-LUMO of the compound . The preparation of various substituted naphtho[1,2-b]pyrans and their derivatives has also been reported, which contributes to the understanding of the properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-6-methyl-2H-pyran-2-one and its derivatives are involved in various synthetic processes and chemical reactions. These compounds play a significant role due to their biological properties and are used in the synthesis of various organic compounds. For example, Shahrisa, Tabrizi, and Ahsani (2000) discussed the synthesis of 2-bromomethyl-6-methyl-4H-pyran-4-one, highlighting its utility in producing compounds with applications as fungicides and herbicides, and in treating hypersensitivity conditions like asthma and allergies (Shahrisa, Tabrizi, & Ahsani, 2000).

Biomedical Applications

In the field of biomedical research, 4-Bromo-6-methyl-2H-pyran-2-one derivatives have shown potential in various applications. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) demonstrated the use of these compounds in the regulation of inflammatory diseases, emphasizing their promise in biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical and Theoretical Studies

The electrochemical properties of pyran-2-one derivatives, including 4-Bromo-6-methyl-2H-pyran-2-one, have been studied extensively. El Hattak et al. (2021) investigated two novel pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic medium, highlighting the significance of these compounds in practical applications like corrosion prevention (El Hattak et al., 2021).

Synthesis and Reactivity in Organic Chemistry

The reactivity and synthesis of 4-Bromo-6-methyl-2H-pyran-2-one derivatives in organic chemistry have been a subject of research. For instance, Hikem-Oukacha et al. (2011) described the synthesis and reactivity of these compounds with binucleophilic amines, exploring their potential in creating novel heterocyclic products (Hikem-Oukacha et al., 2011).

Electrocatalytic Multicomponent Approach

Elinson, Nasybullin, and Nikishin (2013) discussed an electrocatalytic multicomponent approach to medicinally relevant pyrano[4,3-b]pyran scaffold using 4-hydroxy-6-methyl-2H-pyran-2-one. This method combines synthetic virtues of conventional multicomponent reactions with ecological benefits, demonstrating the compound's versatility in organic synthesis (Elinson, Nasybullin, & Nikishin, 2013).

Novel Synthesis under Ultrasound Irradiation

Wang, Zou, Zhao, and Shi (2011) developed a novel and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation. This method offers advantages like shorter reaction times and higher yields, showcasing the compound's potential in innovative synthesis techniques (Wang, Zou, Zhao, & Shi, 2011).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302, H315, and H319 .

properties

IUPAC Name

4-bromo-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFSFJYWGVKYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461206
Record name 2H-Pyran-2-one, 4-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methyl-2h-pyran-2-one

CAS RN

132559-91-2
Record name 4-Bromo-6-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132559-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one, 4-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Cerezo, M Moreno-Mañas, R Pleixats - Tetrahedron, 1998 - Elsevier
… Related Pd(0)-catalyzed reactions are the arylation at C-4 of 4-bromo-6-methyl-2H-pyran-2-one 15], the cross-couplings on 5-bromo-2H-pyran-2-one |6] and on 4-substituted coumarins …
SL Clarke, GP McGlacken - Tetrahedron, 2015 - Elsevier
… To a stirred solution of 4-bromo-6-methyl-2H-pyran-2-one (2.225 g, 11.8 mmol) and K 2 CO 3 (2.934 g, 21.2 mmol) in acetone (60 mL) was added phenol (1.666 g, 17.7 mmol) and the …
M Fisk - 2017 - openaccess.wgtn.ac.nz
The design and development of new chemical reactions is crucial for progress in organic synthesis research. Cascade reactions, involving two or more steps carried out in situ in a …
Number of citations: 3 openaccess.wgtn.ac.nz
L Djakovitch, P Rollet - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
… [27] The 4-bromo-6-methyl-2H-pyran-2-one used for the synthesis of 9 was prepared following the procedure described by Cervera et al.[28] …
Y Zhang, DY Yang, Z Weng - Tetrahedron, 2017 - Elsevier
… However, the trifluoromethylthiolation of 4-bromo-6-methyl-2H-pyran-2-one (5b) with 1a … The process was also found to be effective between 4-bromo-6-methyl-2H-pyran-2-one (5b) …
S Rana - 2009 - krex.k-state.edu
The objectives of this research project were to (i) synthesize different bicyclic and tricyclic pyrone and pyridinone compounds; (ii) study the mechanism of action of these compounds in …
Number of citations: 2 krex.k-state.edu
K Mackey - 2020 - cora.ucc.ie
Direct arylation via CH activation has emerged as a powerful tool for the construction of new aryl-aryl bonds and provides an alternative to classical cross coupling procedures. Double …
Number of citations: 2 cora.ucc.ie
A Defant - 2012 - iris.unitn.it
… Synthesis and structural characterization of 4-bromo-6-methyl-2H-pyran-2-one (37) … Synthesis of 4-bromo-6-methyl-2H-pyran-2-one. Reagents and conditions: a) nBu4N + Br − /P2O5/ …
Number of citations: 4 iris.unitn.it
S Thurow, L Abenante, JM Anghinoni… - Current Organic …, 2022 - ingentaconnect.com
For many years since its discovery, Selenium has played the role of a bad boy who became a hero in organic transformations. Selenium dioxide, for instance, is one of the most …
IA Cherepanov, DD Bronova, EY Balantseva… - Mendeleev …, 1997 - pubs.rsc.org
… Bromovinyl (run 6), 2-iodopyrydine (run 7) and 4-bromo-6-methyl-2H-pyran-2-one (run 9) form cross-coupling products … OS Shilova for the sample of 4-bromo-6-methyl-2H-pyran-2-one. …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk

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